

Application Notes and Protocols for ML-9 as a

Pharmaceutical Research Tool

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Compound of Interest

1H-1,4-Diazepine, 1-((5-chloro-1-

Compound Name: naphthalenyl)sulfonyl)hexahydro-,

monohydrochloride

Cat. No.: B1676665

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Product Name: ML-9 [1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine]

Application: Pharmaceutical Intermediate and Research Chemical

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Overview and Mechanism of Action

ML-9 is a potent and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] Its primary mechanism of action is the inhibition of MLCK, a key enzyme in the regulation of smooth muscle contraction and other cellular processes like cell migration and adhesion.[2] MLCK, when activated by the Calcium-Calmodulin (Ca²⁺/CaM) complex, phosphorylates the regulatory light chain of myosin II (MLC). This phosphorylation is a critical step for enabling the interaction between myosin and actin filaments, leading to muscle contraction and cellular tension.[2] ML-9 acts as a competitive inhibitor at the ATP-binding site of MLCK.

In addition to its well-documented effects on MLCK, studies have shown that ML-9 can also function as an inhibitor of Ca²⁺-permeable channels, reducing intracellular calcium concentration ([Ca²⁺]i) independently of its action on MLCK.[1] This dual activity makes it a valuable tool for dissecting the distinct roles of MLCK activity and calcium signaling in physiological and pathological processes.



Key Research Applications in Drug Development

ML-9 is utilized not as a direct synthetic precursor for pharmaceuticals but as a critical research tool to validate biological targets and elucidate pathways relevant to various diseases.

- Smooth Muscle Relaxation Studies: ML-9 is widely used to study the mechanisms of smooth muscle relaxation in various tissues, including tracheal and vascular systems.[1] By inhibiting MLCK, it effectively uncouples Ca²⁺ signals from the contractile machinery, making it instrumental in developing therapies for conditions characterized by smooth muscle hyperreactivity, such as asthma and hypertension.
- Glaucoma Research: In ophthalmology, ML-9 has been shown to lower intraocular pressure
 (IOP) in animal models.[3][4] It achieves this by increasing the aqueous humor outflow
 facility, likely through the relaxation of the trabecular meshwork (TM) cells.[3] This effect is
 linked to the disruption of actin bundles and focal adhesions in TM cells, highlighting MLCK
 as a potential therapeutic target for glaucoma.[3]
- Neuroscience and Synaptic Plasticity: ML-9 is used to investigate the role of the cytoskeleton in synaptic function. Research has demonstrated that ML-9 can increase the amplitude of excitatory postsynaptic currents (EPSCs), suggesting that MLCK is involved in regulating the readily releasable pool of synaptic vesicles.[5]
- Inflammatory Diseases and Endothelial Function: MLCK plays a crucial role in regulating endothelial barrier function. Abnormal MLCK expression is associated with various inflammatory conditions.[2] ML-9 serves as a tool to study how MLCK inhibition can alleviate endothelial barrier dysfunction, a key event in diseases like inflammatory bowel disease (IBD) and atherosclerosis.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for ML-9 based on published literature.

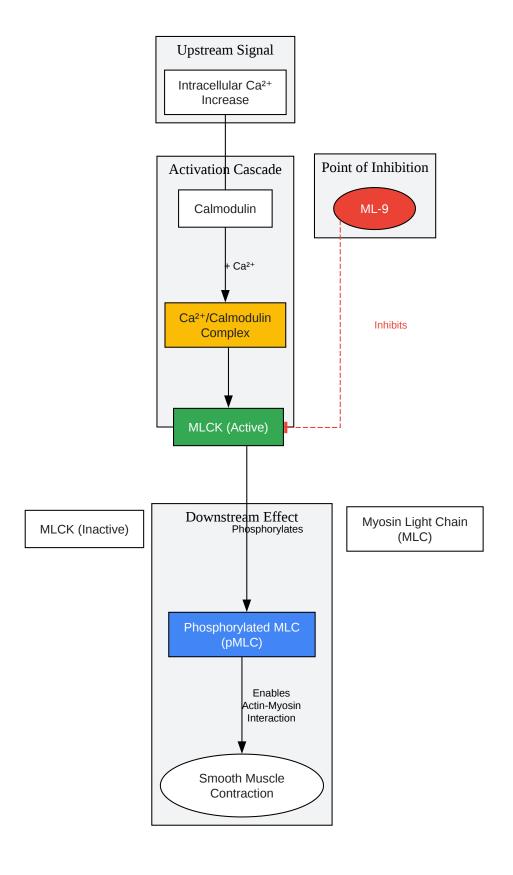


Parameter	Value	Context	Source
IC50 (MLCK)	3.8 μΜ	Inhibition of smooth muscle MLCK.	[2]
Working Concentration	30 μΜ	Inhibition of [Ca²+]i and contraction in guinea pig trachea.	[1]
Working Concentration	25 μΜ	Potentiation of excitatory postsynaptic currents (EPSCs) at the Calyx of Held.	[5]

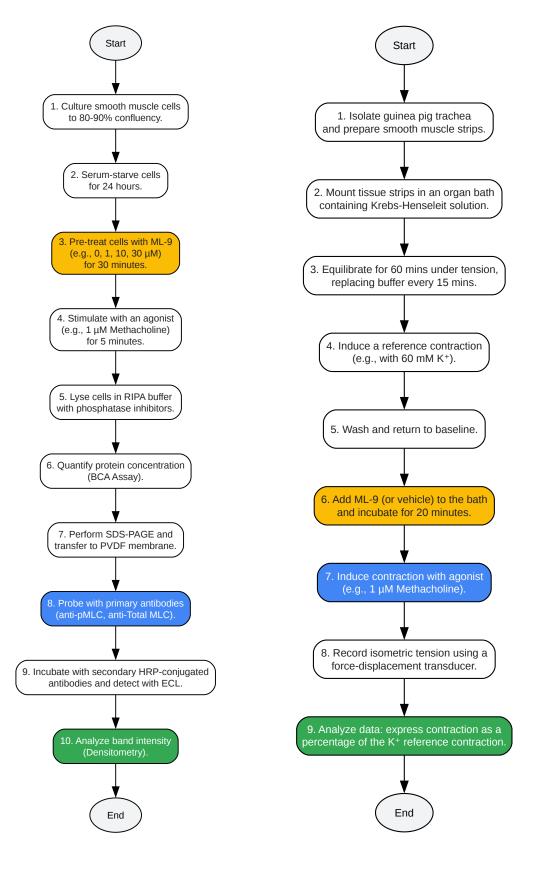
Signaling Pathway Visualization

The diagram below illustrates the signaling pathway leading to smooth muscle contraction and highlights the inhibitory action of ML-9. An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/Calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates Myosin Light Chain (MLC), enabling the actin-myosin interaction that results in muscle contraction. ML-9 directly inhibits MLCK, preventing this phosphorylation cascade.









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References

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